molecular formula C9H9F4N B13110380 2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine

2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine

Cat. No.: B13110380
M. Wt: 207.17 g/mol
InChI Key: ZBOWUJJDCNGTEL-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine is a chemical compound with the molecular formula C₉H₉F₄N and a molecular weight of 207.168 g/mol It is characterized by the presence of trifluoromethyl and fluoro groups attached to a phenyl ring, making it a fluorinated aromatic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with trifluoroacetic acid and ammonia under controlled conditions . The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoro groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine is unique due to the presence of both trifluoromethyl and fluoro groups on the aromatic ring, which imparts distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine

InChI

InChI=1S/C9H9F4N/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3

InChI Key

ZBOWUJJDCNGTEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(F)(F)F)N)F

Origin of Product

United States

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